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Compound of Interest

Compound Name: SGC0946

Cat. No.: B610810 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of SGC0946, a highly potent and

selective small molecule inhibitor of the histone methyltransferase DOT1L. SGC0946 serves as

an invaluable chemical probe for elucidating the biological functions of DOT1L and for exploring

its therapeutic potential, particularly in the context of cancers with MLL gene rearrangements.

Introduction to DOT1L
Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase (HMT) as

it is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][2]

This methylation mark is predominantly associated with actively transcribed chromatin and

plays a crucial role in various cellular processes, including transcriptional regulation, cell cycle

control, and DNA damage repair.[3][4] Aberrant DOT1L activity, often resulting from

chromosomal translocations of the MLL gene, is a key driver in the pathogenesis of mixed-

lineage leukemia (MLL).[5][6] This has positioned DOT1L as a compelling therapeutic target for

this and other cancers.

SGC0946 was developed as a potent and selective inhibitor of DOT1L, acting as a chemical

probe to investigate its role in normal and disease states.[1] Its high potency and selectivity

make it a superior tool compared to its analog, EPZ004777.[7]
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SGC0946 is a highly potent inhibitor of DOT1L's enzymatic activity. It selectively blocks the

binding of the S-adenosylmethionine (SAM) cofactor to DOT1L.[8] The inhibitory activity of

SGC0946 has been quantified in both biochemical and cellular assays.

Table 1: In Vitro Potency of SGC0946

Assay Type Target IC50 Reference

Radioactive Enzyme

Assay
DOT1L 0.3 nM [1][7]

Surface Plasmon

Resonance (SPR)
DOT1L K D = 0.06 nM [9]

Table 2: Cellular Activity of SGC0946

Cell Line Assay IC50
Treatment
Duration

Reference

A431
H3K79

dimethylation
2.6 nM 4 days [1][7]

MCF10A
H3K79

dimethylation
8.8 nM Not Specified [1][7]

A431
Inhibition of

DOT1L
2.65 nM 4 days [10]

In cellular contexts, SGC0946 effectively reduces the levels of H3K79 dimethylation.[1][7] This

inhibition of DOT1L activity leads to downstream cellular effects, including cell cycle arrest in

the G1 phase, suppression of cell self-renewal, and induction of differentiation in cancer cells.

[10] Notably, SGC0946 has been shown to selectively kill cells harboring MLL translocations.[1]

[7] For instance, in the Molm13 MLL-rearranged leukemia cell line, treatment with SGC0946
leads to a time- and dose-dependent reduction in H3K79me2 levels and inhibits the expression

of MLL target genes such as HOXA9 and Meis1.[6][10]
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A critical feature of a chemical probe is its selectivity for the intended target over other related

proteins. SGC0946 exhibits exceptional selectivity for DOT1L. It has been shown to be inactive

against a panel of 12 other protein methyltransferases and DNMT1.[7][9] This high degree of

selectivity minimizes the risk of off-target effects, making it a reliable tool for studying DOT1L-

specific functions.

In Vivo Efficacy
The utility of SGC0946 extends to in vivo models. In an orthotopic xenograft mouse model of

ovarian cancer, intraperitoneal administration of SGC0946 (10 mg/kg, twice weekly for 6

weeks) resulted in significant suppression of tumor progression.[10] This anti-tumor activity was

accompanied by a reduction in H3K79me2 levels and decreased expression of the cell cycle

regulators CDK6 and cyclin D3 within the tumor tissue.[10]

Experimental Protocols
Detailed methodologies are crucial for the successful application of SGC0946 in research.

Below are representative protocols for key experiments.

DOT1L Enzymatic Inhibition Assay (AlphaLISA)
This assay quantifies the ability of SGC0946 to inhibit DOT1L enzymatic activity in a cell-free

system.

Materials:

Recombinant DOT1L protein

S-adenosylmethionine (SAM)

Oligonucleosomes

SGC0946

AlphaLISA assay components

384-well Opti-Plate
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Procedure:

Prepare serial dilutions of SGC0946 in the appropriate assay buffer.

In a 384-well plate, combine the DOT1L enzyme, SAM, and oligonucleosome substrate.

Add the diluted SGC0946 or vehicle control (DMSO) to the reaction mixture.

Incubate the plate at room temperature for 90 minutes in the dark to allow the enzymatic

reaction to proceed.

Add the AlphaLISA acceptor beads and donor beads according to the manufacturer's

protocol to detect the level of histone methylation.

Read the plate on an AlphaScreen-capable plate reader.

Calculate the IC50 value by fitting the dose-response data to a suitable equation.

Cellular H3K79 Dimethylation Assay (Western Blot)
This method assesses the ability of SGC0946 to inhibit DOT1L activity within cells by

measuring the global levels of H3K79me2.

Materials:

Cell line of interest (e.g., A431, Molm13)

SGC0946

Cell lysis buffer

Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)

Secondary antibody conjugated to HRP

Chemiluminescent substrate

Western blotting equipment
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Procedure:

Seed cells in appropriate culture plates and allow them to adhere overnight.

Treat the cells with various concentrations of SGC0946 or DMSO for the desired duration

(e.g., 4 days).

Harvest the cells and lyse them to extract total protein.

Determine the protein concentration of each lysate.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and then incubate with the primary anti-H3K79me2 antibody overnight

at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal

loading.

Quantify the band intensities to determine the relative reduction in H3K79me2 levels.
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Caption: DOT1L methylates H3K79, promoting gene transcription.

Experimental Workflow for SGC0946 Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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